1-[3-BENZYL-2-THIOXO-2,3-DIHYDROIMIDAZO[4,5-B]INDOL-4(1H)-YL]-1-ETHANONE
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Overview
Description
1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone is a complex heterocyclic compound that features an indole and imidazole ring system fused together. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable indole derivative with an imidazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole core structure and exhibit similar biological activities.
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and are known for their antimicrobial properties.
Uniqueness: 1-[3-Benzyl-2-thioxo-2,3-dihydroimidazo[4,5-b]indol-4(1H)-yl]-1-ethanone is unique due to its fused indole-imidazole ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-benzyl-2-sulfanylidene-1H-imidazo[4,5-b]indol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12(22)21-15-10-6-5-9-14(15)16-17(21)20(18(23)19-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCSUFVPPZQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1N(C(=S)N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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